

Application Notes and Protocols: Asymmetric Hydrogenation Using BINAP Ligands

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Compound of Interest

Compound Name: 1,1'-Binaphthalene

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Introduction

Asymmetric hydrogenation is a powerful and widely utilized transformation in modern organic synthesis, enabling the stereoselective reduction of prochiral substrates to valuable chiral products. Among the privileged ligands that have revolutionized this field, 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) stands out for its remarkable efficiency and versatility.[1][2] The C₂-symmetric, atropisomeric structure of BINAP, when complexed with transition metals such as ruthenium (Ru) and rhodium (Rh), creates a well-defined chiral environment that directs the hydrogenation process with high enantioselectivity.[2] These catalytic systems are instrumental in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals where a specific enantiomer is required for biological activity.[2]

This document provides detailed application notes on the performance of BINAP-metal catalysts in the asymmetric hydrogenation of various substrates and offers comprehensive protocols for key experiments.

Mechanism of Action: A Metal-Ligand Bifunctional Approach

The prevailing mechanism for the asymmetric hydrogenation of ketones catalyzed by BINAP/diamine-ruthenium(II) complexes is a nonclassical, metal-ligand bifunctional pathway.[3]

[4] In this mechanism, the substrate interacts with the catalyst in the outer coordination sphere. The key steps involve a concerted transfer of a hydride from the metal and a proton from the diamine ligand to the carbonyl group of the ketone via a six-membered pericyclic transition state.[4]

For the hydrogenation of certain olefins, such as α -(acylamino)acrylic esters with Ru(II)-BINAP catalysts, a monohydride mechanism is proposed.[5] This pathway involves the formation of a ruthenium hydride, which then reacts with the olefinic substrate.[5]

Applications in Asymmetric Hydrogenation

Asymmetric Hydrogenation of Ketones

Ruthenium catalysts bearing a BINAP ligand in combination with a chiral 1,2-diamine are highly effective for the asymmetric hydrogenation of a broad range of ketones to chiral secondary alcohols, often with exceptional enantioselectivities.[4][6]

Table 1: Asymmetric Hydrogenation of Ketones with Ru-BINAP/Diamine Catalysts

Substrate	Catalyst	S/C Ratio	H ₂ Pressure (atm)	Temperature (°C)	Solvent	Time (h)	Conversion (%)	ee (%)	Product Configuration	Reference
Acetophenone	trans-RuH(η^1 -BH ₄) ((S)-tolbinap) ((S,S)-dpen)	1800	4	30	2-propanol	-	-	82	R	[3]
Phenylglyoxal diethyl acetal	RuCl ₂ ((S)-tolbinap) ((R)-dmapen) / t-C ₄ H ₉ OK	2000	-	-	2-propanol	-	-	96	R	[6]
α -Chloroacetophenone	Ru(O Tf) ((S,S)-TsDpen)(p-cymene)	1000	10	-	CH ₃ OH	10	-	96	R	[6]
4-Chro	MsDP EN-	5000	15	60	-	24	-	99	-	[6]

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Asymmetric Hydrogenation of β -Keto Esters

The asymmetric hydrogenation of β -keto esters to chiral β -hydroxy esters is a synthetically important transformation, and Ru-BINAP catalysts are highly effective for this purpose.[7][8]

Table 2: Asymmetric Hydrogenation of β -Keto Esters with Ru-BINAP Catalysts

Substrate	Catalyst	S/C Ratio	H ₂ Pressure (atm)	Temperature (°C)	Solvent	Time (h)	Conversion (%)	ee (%)	Product Configuration	Reference
Methyl 3-oxobutanoate	Ru(O ₂ COC(CH ₃) ₂)(S)-BINAP	-	100	23	Methanol	-	>99	>99	-	[9]
Ethyl 4-chloroacetate	(S)-Ru-BINAP	-	-	-	-	-	-	>95	R	[10]
Various β -keto esters	Ru-(R)-BINAP)@C-FDU-12	-	-	-	-	-	91-99	87-99	-	[8]

Asymmetric Hydrogenation of Olefins

BINAP-metal complexes are also widely used for the asymmetric hydrogenation of various olefinic substrates, including unsaturated carboxylic acids and allylic alcohols.[11][12] A notable industrial application is the synthesis of (S)-Naproxen, a nonsteroidal anti-inflammatory drug, via the asymmetric hydrogenation of 2-(6'-methoxy-2'-naphthyl)propenoic acid.[11][13][14]

Table 3: Asymmetric Hydrogenation of Olefins with Ru-BINAP Catalysts

Substrate	Catalyst	H ₂ Pressure (atm)	Temperature (°C)	Solvent	Additive	Yield (%)	ee (%)	Product	Reference
2-(6'-methoxy-2'-naphthyl)propenoic Acid	Ru(R-BIQAP)(OAc) ₂	10 MPa (approx. 99 atm)	32	Methanol	Et ₃ N	99	81.7	(S)-Naproxen	[13]
2-(6-methoxy-2-naphthyl)propenoic acid	Ru-(S)-BINAP	135	-	-	-	-	>98	(S)-Naproxen	[14]
Geraniol	Ru ₂ Cl ₄ ((R)-BINAP) ₂ [N(C ₂ H ₅) ₃]	40	24	Ethanol-DCM (6:1)	-	47	93	(S)-Citronellol	[12]

Experimental Protocols

Protocol 1: Preparation of a Ru-BINAP/Diamine Precatalyst

This protocol describes the synthesis of a representative $\text{RuCl}_2[(S)\text{-tolbinap}][(S,S)\text{-dpen}]$ precatalyst.

Materials:

- $[\text{RuCl}_2(\text{p-cymene})]_2$
- (S)-ToIBINAP
- (S,S)-DPEN (1,2-diphenylethylenediamine)
- Anhydrous, degassed toluene

Procedure:

- Under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques), dissolve $[\text{RuCl}_2(\text{p-cymene})]_2$ and (S)-ToIBINAP (2.2 equivalents) in anhydrous, degassed toluene.
- Heat the mixture to reflux for 2 hours.
- Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the intermediate complex.
- To a separate Schlenk flask, add the crude intermediate complex and (S,S)-DPEN (1.1 equivalents).[4]
- Add anhydrous, degassed toluene and heat the mixture to reflux for 2 hours.[4]
- Cool the mixture to room temperature and remove the solvent under reduced pressure.[4]
- The resulting solid can be purified by crystallization (e.g., from a toluene/hexane mixture) to yield the desired precatalyst.[4]

Protocol 2: General Procedure for Asymmetric Hydrogenation of a Ketone (e.g., Acetophenone)

This protocol outlines a general method for the hydrogenation of simple aromatic ketones.^[4]

Materials:

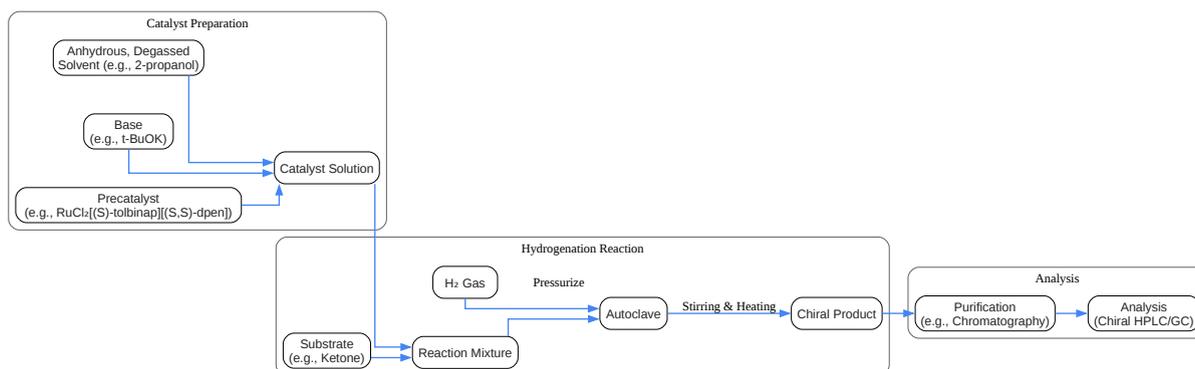
- RuCl₂[(S)-tolbinap][(S,S)-dpen] precatalyst
- Potassium tert-butoxide (t-BuOK)
- Acetophenone
- Anhydrous, degassed 2-propanol
- High-pressure autoclave with a glass liner and magnetic stirring

Procedure:

- In a glovebox or under an inert atmosphere, charge a glass liner for the autoclave with the RuCl₂[(S)-tolbinap][(S,S)-dpen] precatalyst (e.g., at a substrate-to-catalyst ratio of 2000:1).^[4]
- Add potassium tert-butoxide (e.g., 2 molar equivalents relative to the catalyst).^[4]
- Add anhydrous, degassed 2-propanol to dissolve the catalyst and base.^[4]
- Add the acetophenone substrate to the liner.^[4]
- Place the glass liner inside the autoclave and seal the reactor securely.^[4]
- Remove the autoclave from the glovebox and connect it to a hydrogen line.
- Purge the reactor 3-5 times with hydrogen gas to remove any residual air.^[4]
- Pressurize the reactor with hydrogen to the desired pressure (e.g., 8 atm).^[4]
- Begin vigorous stirring and maintain the reaction at the desired temperature (e.g., 25-30 °C) for the required time (typically 4-24 hours).^[4]

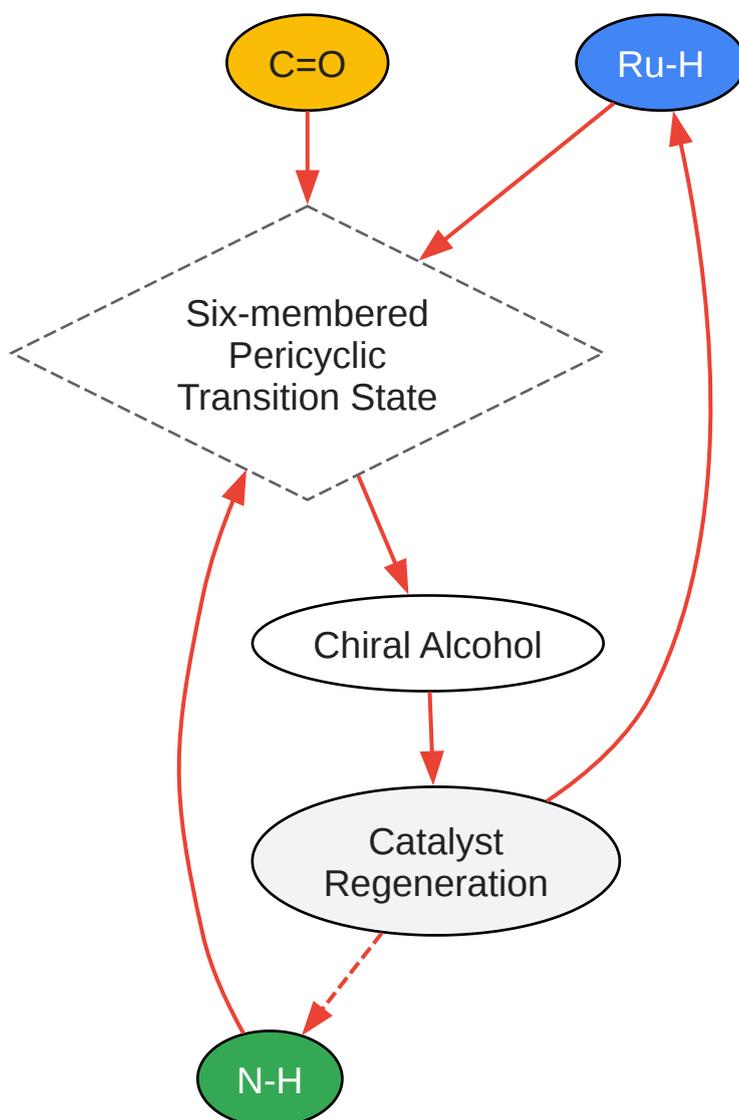
- Upon reaction completion, stop the stirring, cool the autoclave to room temperature, and carefully vent the hydrogen pressure in a well-ventilated fume hood.[4]
- The product can be purified by standard chromatographic techniques, and the enantiomeric excess can be determined by chiral HPLC or GC analysis.

Visualizations



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Caption: Experimental workflow for asymmetric hydrogenation.



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